![molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9](/img/structure/B1426103.png)
Thieno[3,2-c]pyridin-2-ylboronic acid
概要
説明
Thieno[3,2-c]pyridin-2-ylboronic acid, also known as TPCP, is a synthetic molecule composed of a thienopyridine core and a boronic acid group. It is a versatile molecule that can be applied in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various compounds, and it can be used to create novel compounds with interesting properties. In addition, TPCP can be used to study the biochemical and physiological effects of certain compounds in the body, as well as to investigate the mechanism of action of certain drugs.
科学的研究の応用
Photophysical Properties and Molecular Engineering One notable study describes the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives. Utilizing Suzuki-Miyaura cross-coupling reactions among other techniques, researchers demonstrated that the photophysical attributes of these compounds are tunable by modifying the functional groups on the thieno[3,2-b]pyridine scaffold. This finding opens up possibilities for their application in molecular engineering and as fluorescent probes due to their chemically adjustable photophysical properties (Dan-Bi Sung et al., 2018).
Antitumor Potential and Drug Delivery Another study focused on the fluorescence properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which had been evaluated previously for their potential antitumor properties. The research found that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes suggests their utility in future drug delivery applications, showcasing their potential in medicinal chemistry and oncology (M. S. D. Carvalho et al., 2013).
Dye Synthesis and Textile Applications The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes represent another intriguing research avenue. These derivatives were applied to polyester fibers, demonstrating their utility in the textile industry due to their spectral characteristics and fastness properties (Yuh-Wen Ho, 2005).
Synthesis and Biological Relevance Moreover, research on thieno[3,2-d]pyrimidine derivatives has highlighted their significance in pharmaceutical development. These compounds exhibit various pharmacological activities, underscoring their potential as a versatile platform for drug discovery. The review of current research on thieno[3,2-d]pyrimidines emphasizes their biological importance across different domains, including anticancer, anti-infectious, and CNS drug discoveries (F. Islam & T. M. Quadery, 2021).
Chemical Synthesis and Antimicrobial Evaluation The synthesis of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives further exemplifies the chemical versatility of thieno[3,2-c]pyridin-2-ylboronic acid derivatives. These studies not only showcase the compounds' synthetic accessibility but also their potential in antimicrobial applications, providing a foundation for future research in combating microbial resistance (N. M. Rateb et al., 2011).
特性
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridin-2-ylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

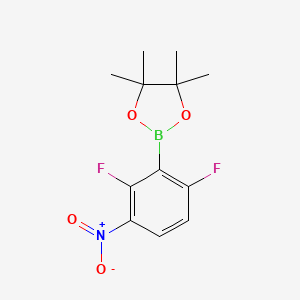
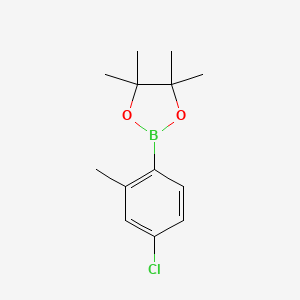
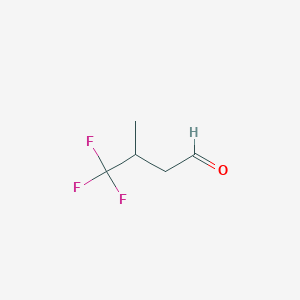
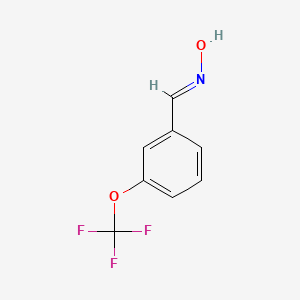

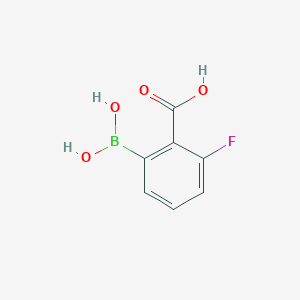
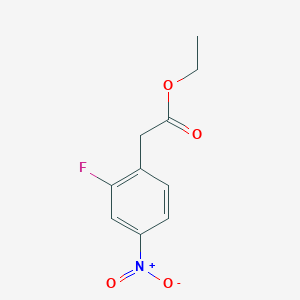
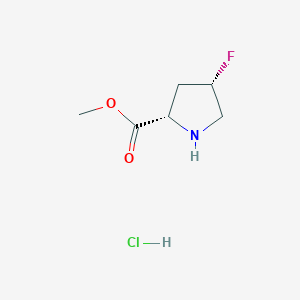
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
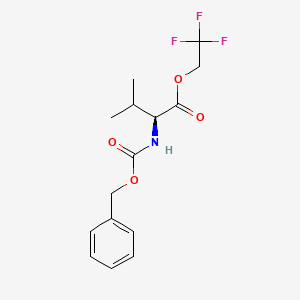
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)


